3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid
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Overview
Description
3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluorine, hydroxyl, and trifluoromethyl groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the borylation of a halogenated precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Additionally, industrial processes often incorporate steps for the purification and isolation of the final product to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the boronic acid group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the boronic acid group can produce a hydrocarbon .
Scientific Research Applications
3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and stability, enhancing its utility in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the hydroxyl group.
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks both the fluorine and hydroxyl groups.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups instead of one.
Uniqueness
The presence of the hydroxyl group in 3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid distinguishes it from other similar compounds. This functional group can participate in additional hydrogen bonding and other interactions, potentially enhancing the compound’s reactivity and specificity in certain applications .
Properties
Molecular Formula |
C7H5BF4O3 |
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Molecular Weight |
223.92 g/mol |
IUPAC Name |
[3-fluoro-4-hydroxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O3/c9-5-2-3(8(14)15)1-4(6(5)13)7(10,11)12/h1-2,13-15H |
InChI Key |
KYIPQKZDDZWTLZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)O)C(F)(F)F)(O)O |
Origin of Product |
United States |
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